molecular formula C23H21NO5 B14105875 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105875
M. Wt: 391.4 g/mol
InChI Key: YVABMNCTUVWZIX-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.

    Introduction of the methoxy and prop-2-en-1-yloxy groups: These groups can be introduced through substitution reactions using suitable reagents.

    Methylation: The dimethyl groups can be introduced through methylation reactions using methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares similar functional groups but differs in the core structure.

    Indole derivatives: Contain a similar heterocyclic core and exhibit diverse biological activities.

    Imidazole derivatives: Another class of heterocyclic compounds with broad chemical and biological properties.

Uniqueness

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21NO5/c1-5-10-28-17-9-7-14(12-18(17)27-4)20-19-21(25)15-11-13(2)6-8-16(15)29-22(19)23(26)24(20)3/h5-9,11-12,20H,1,10H2,2-4H3

InChI Key

YVABMNCTUVWZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=C(C=C4)OCC=C)OC

Origin of Product

United States

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